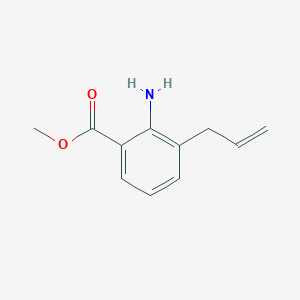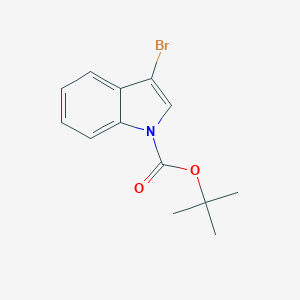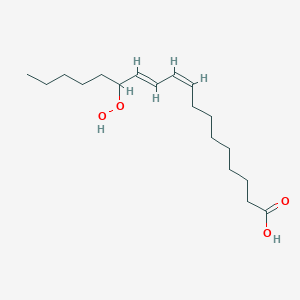
13-HPODE
Vue d'ensemble
Description
13-Hpode, also known as 13-Hydroperoxy-9Z,11E-octadecadienoic acid, is a racemic mixture of hydroperoxides derived non-enzymatically from linoleic acid through the action of reactive oxygen species . It has limited direct biological actions, such as the activation of lipoxygenases .
Synthesis Analysis
This compound is synthesized from linoleic acid through the action of reactive oxygen species . In a study, it was synthesized using enriched linoleic acid from safflower oil. Varying amounts of soybean flour suspension as a source of lipoxygenase yielded up to 60% HPODE with a regioselectivity of 92% towards this compound .Molecular Structure Analysis
The molecular formula of this compound is C18H32O4. It has an average mass of 312.444 Da and a monoisotopic mass of 312.230072 Da .Chemical Reactions Analysis
The chemical splitting of the LOX product this compound has been investigated in comparison to HPL catalysis . Using low-toxicity Lewis acids like AlCl3 and ZrCl4, cleavage of the produced this compound was possible .Physical And Chemical Properties Analysis
This compound has a molecular formula of C18H32O4, an average mass of 312.444 Da, and a monoisotopic mass of 312.230072 Da .Applications De Recherche Scientifique
Synthèse de Composés Aromatiques à Note Verte
Le 13-HPODE sert d'intermédiaire dans la synthèse de composés aromatiques à note verte, qui sont essentiels pour l'industrie des arômes et des parfums. La cascade enzymatique impliquant la lipoxygenase (LOX) peut produire du this compound à partir de l'acide linoléique, qui est ensuite scindé par la lyase d'hydroperoxyde pour produire des aldéhydes volatils C6, conférant un parfum frais et vert .
Production Bifonctionnelle d'Acides ω-Oxo
Le composé est un précurseur des acides ω-oxo, qui sont précieux pour la synthèse de polymères verts. La synthèse sans solvant du this compound offre une voie durable vers ces monomères bifonctionnels, qui peuvent être polymérisés en plastiques et résines respectueux de l'environnement .
Optimisation de la Catalyse Enzymatiqe
En biocatalyse, le this compound est synthétisé en utilisant la LOX dans un système enzymatique couplé avec une génération d'oxygène in situ. Ce procédé a été optimisé pour obtenir des rendements plus élevés et une spécificité régiosomérique, fournissant une méthode rentable pour produire des précurseurs d'hydroperoxydes .
Métabolisme Lipidique et Homéostasie
La recherche indique que le this compound peut améliorer la signalisation des récepteurs activés par les proliférateurs de peroxysomes. Cette voie est impliquée dans le métabolisme lipidique, l'homéostasie et l'inflammation, suggérant des applications potentielles dans l'étude des maladies métaboliques et le développement de stratégies thérapeutiques .
Détoxification et Régulation des Voies Métaboliques
Il a été démontré que le traitement au this compound induit l'expression de gènes liés à la détoxification et à plusieurs voies métaboliques, notamment le métabolisme du glycogène et des acides aminés. Cela pourrait être important pour comprendre la réponse cellulaire au stress oxydatif et ses implications dans la tumorigenèse .
Applications dans l'Industrie Alimentaire
Dans l'industrie alimentaire, les produits d'oxydation du this compound peuvent affecter la qualité et la valeur nutritionnelle des produits alimentaires. Comprendre son impact sur les lipides alimentaires peut aider à développer des stratégies pour préserver la qualité des aliments et prolonger leur durée de conservation .
Mécanisme D'action
- Role : It activates key signaling kinases and transcription factors, leading to the regulation of inflammatory genes in VSMCs .
- Promoter Activation : 13-Hpode dose-dependently increases the activation of the vascular cell adhesion molecule-1 (VCAM-1) promoter, which is crucial for cell adhesion and inflammation .
- Atherogenic Process : These effects contribute to the atherogenic process, promoting plaque formation and progression .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Orientations Futures
Recent studies suggest that 13-Hpode alters cellular processes and may be involved in mitochondrial dysfunction-related disorders . It also potentially contributes to intestinal inflammation by stimulating the secretion of pro-inflammatory granzymes by resident NK cells . These findings provide potential therapeutic strategies to treat LOOH-related pathologies .
Analyse Biochimique
Biochemical Properties
13-Hpode demonstrates pro-inflammatory activity in a variety of immune cells, especially Natural Killer (NK) cells . It is known to stimulate the secretion of pro-inflammatory granzymes by resident NK cells . It also enhances lipid metabolic pathways, including steroid hormone biosynthesis, PPAR signaling, and bile secretion, altering lipid uptake and transport .
Cellular Effects
This compound has been shown to induce changes in gene expression in intestinal epithelial cells . It promotes detoxification mechanisms including cytochrome-P450 . It also suppresses oxidative phosphorylation . In poorly differentiated Caco-2 cells, this compound treatment induces expression of genes related to detoxification and several metabolic pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can be metabolized to unsaturated aldehydes that can covalently bind to DNA, amino acids, and proteins . It also enhances peroxisome proliferator-activated receptor signaling involved in lipid metabolism, homeostasis, and inflammation .
Temporal Effects in Laboratory Settings
The effects of this compound on cells can change over time. For example, in intestinal epithelial cells, changes in gene expression were observed 24 hours after incubation with this compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a rabbit model, neovascularization was stimulated when this compound was injected into the corneal stroma, the vitreous, or subretinal .
Metabolic Pathways
This compound is involved in various metabolic pathways. It enhances lipid metabolic pathways, including steroid hormone biosynthesis, PPAR signaling, and bile secretion .
Propriétés
IUPAC Name |
(9Z,11E)-13-hydroperoxyoctadeca-9,11-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20)/b9-7-,15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSRHVWSAMTSSN-BSZOFBHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/C=C\CCCCCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101266533 | |
| Record name | 13-Hydroperoxy-9-cis-11-trans-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101266533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23017-93-8 | |
| Record name | 13-Hydroperoxy-9Z,11E-octadecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23017-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Hydroperoxy-9,11-octadecadienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023017938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Hydroperoxy-9-cis-11-trans-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101266533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13-HYDROPEROXY-9,11-OCTADECADIENOIC ACID, (9Z,11E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPF3WUY4S4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 13-HPODE in inflammation?
A1: this compound exhibits pro-inflammatory activity, particularly in Natural Killer (NK) cells []. It stimulates the secretion of pro-inflammatory Granzyme B from NK cells, potentially contributing to intestinal inflammation [].
Q2: Does this compound affect gene expression?
A2: Yes, this compound significantly impacts gene expression in various cell types. In intestinal epithelial cells, it modulates genes related to detoxification, lipid metabolism, and proliferation [, ]. In vascular smooth muscle cells, it upregulates the expression of the chemokine Monocyte Chemoattractant Protein-1 (MCP-1) via the NF-κB pathway [].
Q3: How does this compound affect endothelial cells?
A3: this compound can induce apoptosis in bovine mammary endothelial cells (BMEC), leading to reduced endothelial barrier integrity []. This effect is attributed to the oxidant properties of this compound, as co-exposure with an antioxidant mitigates these adverse effects [].
Q4: Can this compound affect thyroid function?
A4: Studies on porcine thyrocytes suggest that this compound may indirectly influence thyroid hormone synthesis []. Although it doesn't directly affect genes involved in thyroid hormone production, it reduces the expression of Dual oxidase-2, impacting hydrogen peroxide formation, a rate-limiting step in thyroid hormone synthesis [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI)](/img/structure/B139303.png)
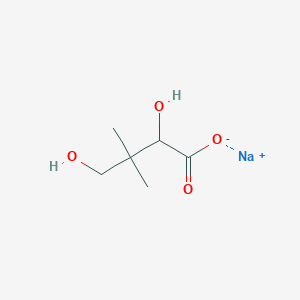
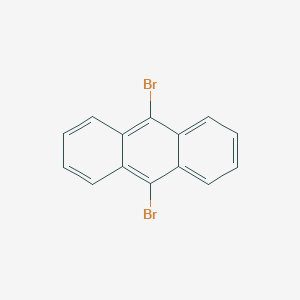
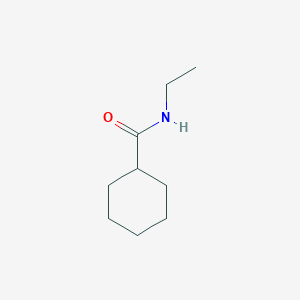

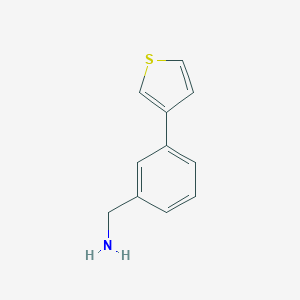
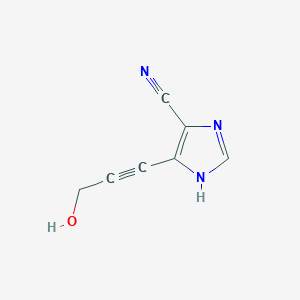
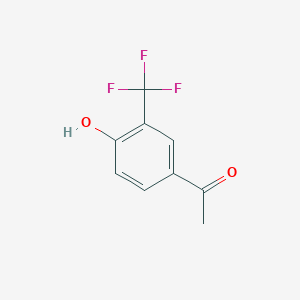
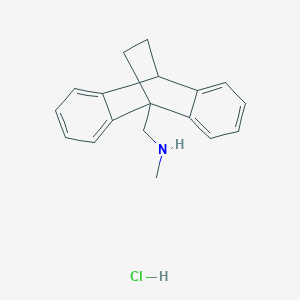
![2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B139327.png)


